2-((4-Aminobenzyl)oxy)-N-methylacetamide
Overview
Description
“2-((4-Aminobenzyl)oxy)-N-methylacetamide” is a chemical compound. However, there is limited information available specifically for this compound. It appears to be related to “2-[(4-aminophenyl)methoxy]ethan-1-ol”, which has a CAS Number: 1019516-04-11. This compound has a molecular weight of 167.21 and is a powder at room temperature1.
Synthesis Analysis
There is no specific synthesis process available for “2-((4-Aminobenzyl)oxy)-N-methylacetamide”. However, related compounds such as substituted benzothiazoles bearing semicarbazone and thiosemicarbazone moieties have been synthesized and evaluated for their antimicrobial activity2. The structures of these synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data2.Molecular Structure Analysis
The molecular structure of “2-((4-Aminobenzyl)oxy)-N-methylacetamide” is not directly available. However, a related compound, “4-Aminobenzyl alcohol” (also known as 4-(Hydroxymethyl)aniline), has been studied. It was found to crystallize in a “herringbone” structure with stacks of hydrogen-bonded molecules when viewed down the b-axis3.Chemical Reactions Analysis
Specific chemical reactions involving “2-((4-Aminobenzyl)oxy)-N-methylacetamide” are not available. However, benzylic halides, which are related compounds, show enhanced reactivity due to the adjacent aromatic ring4. They are susceptible to oxidative degradation5.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4-Aminobenzyl)oxy)-N-methylacetamide” are not directly available. However, a related compound, “2-[(4-aminophenyl)methoxy]ethan-1-ol”, is a powder at room temperature1.Scientific Research Applications
Synthesis and Chemical Properties
2-((4-Aminobenzyl)oxy)-N-methylacetamide is a compound that can be involved in various chemical synthesis processes, such as the formation of complex structures like benzo[e][1,4]diazepin-3-ones. This process is facilitated through a formal [4 + 2+1] annulation involving aryl methyl ketones and 2-aminobenzyl alcohols, leading to seven-membered ring lactams via dual C-O bond cleavage. Such reactions underscore the utility of 2-((4-Aminobenzyl)oxy)-N-methylacetamide in synthesizing complex organic molecules with potential applications in chemistry and medicine due to their broad substrate scope and mild reaction conditions (Geng et al., 2019).
Biological Applications
While the direct applications of 2-((4-Aminobenzyl)oxy)-N-methylacetamide in biological systems were not highlighted in the searched literature, related compounds and their derivatives show significant biological activity. For example, zinc complexes of benzothiazole-derived Schiff bases, which are structurally related, have demonstrated antibacterial properties against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests potential for exploring derivatives of 2-((4-Aminobenzyl)oxy)-N-methylacetamide in similar biological applications (Chohan et al., 2003).
Safety And Hazards
The safety and hazards of “2-((4-Aminobenzyl)oxy)-N-methylacetamide” are not directly available. However, a related compound, “4-Aminobenzyl alcohol”, is classified as Acute toxicity, Oral (Category 4), H302 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)6.
Future Directions
There is no specific future direction available for “2-((4-Aminobenzyl)oxy)-N-methylacetamide”. However, the study of related compounds and their potential applications in areas such as antimicrobial activity2 suggests that further research could be beneficial.
Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “2-((4-Aminobenzyl)oxy)-N-methylacetamide”. Further research and studies would be needed to provide a more accurate and comprehensive analysis.
properties
IUPAC Name |
2-[(4-aminophenyl)methoxy]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-10(13)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDAKPNDCWUWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Aminobenzyl)oxy)-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.